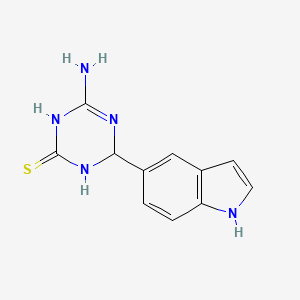

4-amino-6-(1H-indol-5-yl)-1,6-dihydro-1,3,5-triazine-2-thiol

Description

Properties

IUPAC Name |

4-amino-2-(1H-indol-5-yl)-2,5-dihydro-1H-1,3,5-triazine-6-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N5S/c12-10-14-9(15-11(17)16-10)7-1-2-8-6(5-7)3-4-13-8/h1-5,9,13H,(H4,12,14,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRMYEYWTFYAWBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2)C=C1C3NC(=S)NC(=N3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-6-(1H-indol-5-yl)-1,6-dihydro-1,3,5-triazine-2-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-indolylamine with thiourea and a suitable aldehyde under acidic or basic conditions to form the triazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and continuous flow reactors may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-amino-6-(1H-indol-5-yl)-1,6-dihydro-1,3,5-triazine-2-thiol can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the triazine ring to more saturated derivatives.

Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Saturated triazine derivatives.

Substitution: Various substituted triazine and indole derivatives.

Scientific Research Applications

4-amino-6-(1H-indol-5-yl)-1,6-dihydro-1,3,5-triazine-2-thiol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-amino-6-(1H-indol-5-yl)-1,6-dihydro-1,3,5-triazine-2-thiol involves its interaction with specific molecular targets. The indole and triazine rings can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The thiol group can form covalent bonds with target proteins, leading to changes in their activity.

Comparison with Similar Compounds

Key Observations :

- Indole derivatives exhibit higher molecular weights compared to simpler aromatic substituents (e.g., phenyl).

- The 5-indolyl group may enhance π-stacking in biological systems due to its planar structure .

2.2 Phenyl-Substituted Analogs

Phenyl-substituted triazines are simpler and often used as reference compounds:

Key Observations :

- Electron-withdrawing groups (e.g., nitro, chloro) increase molecular weight and may alter solubility.

- Methoxy-substituted analogs could exhibit improved pharmacokinetic properties due to hydrogen bonding .

2.3 Other Aromatic Substituents

Biological Activity

4-amino-6-(1H-indol-5-yl)-1,6-dihydro-1,3,5-triazine-2-thiol is a heterocyclic compound characterized by the fusion of an indole moiety with a triazine ring. This compound has garnered significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial , antiviral , and antitumor properties.

Chemical Structure and Properties

| Property | Description |

|---|---|

| IUPAC Name | 4-amino-2-(1H-indol-5-yl)-2,5-dihydro-1H-1,3,5-triazine-6-thione |

| Molecular Formula | C₁₁H₁₁N₅S |

| Molecular Weight | 245.30 g/mol |

| CAS Number | 1142208-68-1 |

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The indole and triazine rings can bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. The thiol group may form covalent bonds with target proteins, leading to alterations in their activity. This interaction is crucial for the compound's efficacy in various biological contexts.

Antimicrobial Activity

Research indicates that 4-amino-6-(1H-indol-5-yl)-1,6-dihydro-1,3,5-triazine-2-thiol exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. For instance:

- Minimum Inhibitory Concentration (MIC) values for certain bacterial strains have been reported as low as 0.125 μg/mL, indicating potent activity .

Antiviral Properties

The compound has also been explored for its antiviral capabilities. Preliminary studies suggest that it may inhibit viral replication through interference with viral proteins or host cell pathways essential for viral life cycles.

Antitumor Activity

The antitumor potential of this compound has been a focal point of research. It has shown promise in inhibiting cancer cell proliferation across several cell lines. Notably:

- IC50 values for various cancer cell lines have been reported in the range of 1.61 ± 1.92 µg/mL, suggesting significant cytotoxic effects .

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of 4-amino-6-(1H-indol-5-yl)-1,6-dihydro-1,3,5-triazine-2-thiol on human cancer cell lines:

| Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|

| A431 (epidermoid carcinoma) | 1.98 ± 1.22 | |

| U251 (glioblastoma) | < 10 | |

| WM793 (melanoma) | < 10 |

These findings highlight the compound's potential as a therapeutic agent in oncology.

Research Applications

4-amino-6-(1H-indol-5-yl)-1,6-dihydro-1,3,5-triazine-2-thiol serves as a valuable building block in synthetic chemistry and medicinal research:

Synthesis and Derivatives

The synthesis typically involves the cyclization of appropriate precursors under controlled conditions. Variations in substituents can lead to derivatives with enhanced biological activities or novel properties .

Future Directions

Ongoing research is focusing on optimizing the structure of this compound to improve its efficacy and selectivity against specific biological targets. Additionally, studies are being conducted to explore its mechanism of action in greater detail and assess its potential in combination therapies.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-amino-6-(1H-indol-5-yl)-1,6-dihydro-1,3,5-triazine-2-thiol?

- Methodology : One-pot multicomponent reactions are commonly employed. For example, microwave-assisted synthesis (70–100°C, 15–30 min) using cyanamide, aldehydes, and heterocyclic amines (e.g., indole derivatives) under acidic or basic conditions yields dihydrotriazine derivatives with high atom economy .

- Key Considerations : Reaction pH (10–11) is critical to prevent dehydrogenation of the dihydrotriazine ring . Solvent selection (e.g., ethanol) affects crystallization, often forming solvates .

Q. How is the structure of this compound confirmed experimentally?

- Analytical Techniques :

- NMR : NMR signals at 5.70–5.77 ppm (sp-hybridized C-H) and NMR peaks at 67.5–68.4 ppm confirm the dihydrotriazine core .

- X-ray Crystallography : Resolves tautomerism (e.g., 5,6-dihydro vs. aromatic forms) and confirms ethanol clathrates (1:1 ratio) in crystal lattices .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]) validate the molecular formula (CHNS) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize byproducts during synthesis?

- Experimental Design :

- pH Control : Maintain pH 10–11 using NaOH or KCO to suppress side reactions like Dimroth rearrangement or aromatization .

- Microwave Irradiation : Reduces reaction time (from hours to minutes) and improves yield (85–95%) compared to conventional heating .

- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance solubility of indole derivatives, while ethanol aids in selective crystallization .

- Data Analysis : Monitor reaction progress via TLC or HPLC to identify intermediates (e.g., 1,6-dihydro intermediates) and adjust stoichiometry dynamically .

Q. What spectroscopic or computational methods resolve tautomeric ambiguity in the dihydrotriazine ring?

- Approaches :

- Variable Temperature NMR : Detects tautomeric equilibria by observing signal splitting at elevated temperatures .

- DFT Calculations : Predict thermodynamic stability of tautomers (e.g., 5,6-dihydro vs. 1,6-dihydro forms) using Gaussian09 with B3LYP/6-31G(d) basis sets .

- IR Spectroscopy : N-H stretching (3200–3400 cm) and C=S vibrations (1100–1250 cm) differentiate thiol and thione tautomers .

Q. How do substituents on the indole moiety influence the compound’s stability and reactivity?

- Case Study : Electron-withdrawing groups (e.g., nitro at indole C-4) reduce stability due to increased ring strain, while electron-donating groups (e.g., methoxy) enhance solubility in aqueous buffers .

- Experimental Validation : Accelerated stability studies (40°C/75% RH for 4 weeks) combined with LC-MS degradation profiling identify hydrolytically labile sites (e.g., C-S bond cleavage) .

Q. What strategies address contradictions in reported bioactivity data for structurally similar triazine derivatives?

- Root Cause Analysis :

- Purity Discrepancies : Use COA (Certificate of Analysis) verification via HPLC-UV/ELSD (≥98% purity) and trace metal analysis (ICP-MS) to rule out catalyst residues .

- Solvate vs. Anhydrous Forms : Powder X-ray diffraction (PXRD) distinguishes crystalline forms, which may exhibit differing bioactivity .

Methodological Resources

Q. How to validate synthetic yields when scaling up from mg to gram quantities?

- Scale-Up Protocols :

- Batch Reactor Optimization : Adjust stirring rates (≥500 rpm) to ensure homogeneity in viscous mixtures .

- In-line FTIR : Monomers and intermediates in real-time to maintain reaction consistency .

- Yield Calculation : Gravimetric analysis post-recrystallization (ethanol/water) vs. NMR internal standard (e.g., 1,3,5-trimethoxybenzene) .

Q. What are the best practices for handling air- and moisture-sensitive intermediates during synthesis?

- Lab Techniques :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.